molecular formula C16H24N2O4S B14679522 Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 30057-04-6

Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate

Cat. No.: B14679522
CAS No.: 30057-04-6
M. Wt: 340.4 g/mol
InChI Key: ZHJQNWWZSNSPMJ-UHFFFAOYSA-N
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Description

Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a cycloheptyl group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptylamine with 4-(dimethylsulfamoyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [4-(dimethylsulfamoyl)phenyl]carbamate
  • Cyclopentyl [4-(dimethylsulfamoyl)phenyl]carbamate
  • Cyclooctyl [4-(dimethylsulfamoyl)phenyl]carbamate

Uniqueness

Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

30057-04-6

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

cycloheptyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C16H24N2O4S/c1-18(2)23(20,21)15-11-9-13(10-12-15)17-16(19)22-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

InChI Key

ZHJQNWWZSNSPMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2CCCCCC2

Origin of Product

United States

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